Exepanol hydrochloride
Description
Exepanol hydrochloride (rac. 3,5-cis-2,3,4,5-tetrahydro-3-methyl-amino-1-benzoxepine-5-ol hydrochloride, CAS 77416-65-0) is a benzoxepine derivative with gastrokinetic properties. It enhances gastrointestinal (GI) motility by modulating cholinergic pathways and nitric oxide (NO) signaling. Studies in mice and guinea pig ileum demonstrate its ability to accelerate GI transit and restore peristaltic reflexes in fatigued preparations. Its effects are attenuated by atropine and morphine, suggesting a dual mechanism involving acetylcholine release and partial NO modulation . This compound has been compared to metoclopramide (MCP), a reference prokinetic agent, in both in vivo and in vitro models .
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.7 g/mol |
IUPAC Name |
(3R,5S)-3-(methylamino)-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-8-6-10(13)9-4-2-3-5-11(9)14-7-8;/h2-5,8,10,12-13H,6-7H2,1H3;1H/t8-,10+;/m1./s1 |
InChI Key |
WCDHGUIVSKAJDW-SCYNACPDSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H](C2=CC=CC=C2OC1)O.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C2OC1)O.Cl |
Synonyms |
2,3,4,5,-tetrahydro-3-(methylamino)-1-benzoxepin-5-ol exepanol KC 2450 KC-2450 |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Pharmacological Differences
- Cholinergic vs. Dopaminergic Pathways: Exepanol’s prokinetic effects rely on cholinergic activation, whereas metoclopramide combines dopamine D2 antagonism with 5-HT4 agonism. This distinction may explain differences in side effect profiles, such as Exepanol’s lower risk of extrapyramidal symptoms compared to MCP .
- Nitric Oxide Modulation: Exepanol partially reverses L-arginine-induced tonic responses in guinea pig ileum, suggesting NO plays a role in its mechanism.
- Structural Diversity: Exepanol’s benzoxepine core differs significantly from Tapentadol’s opioid scaffold or Memantine’s adamantane structure. These variations underpin divergent therapeutic applications .
Research Findings and Clinical Relevance
- Exepanol vs.
- Safety Profiles: Exepanol’s reliance on cholinergic signaling may limit its use in patients with conditions like glaucoma or urinary retention, whereas MCP’s dopamine blockade poses risks of tardive dyskinesia .
Q & A
Q. Basic Research Focus
- Methodological Answer : Synthesis optimization requires factorial design to evaluate variables like reaction temperature, solvent polarity, and catalyst ratios. Use Design of Experiments (DoE) to identify interactions between factors. For example, kinetic studies (e.g., HPLC or LC-MS validation ) should monitor intermediate stability and purity thresholds. Reference safety protocols for handling hydrochlorides, including inert atmosphere use and toxicity mitigation, as outlined in safety data sheets for analogous compounds .
How can researchers validate this compound’s stability under varying physiological conditions?
Q. Basic Research Focus
- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines (Q1A). Test degradation pathways (hydrolysis, oxidation) via forced degradation under acidic, alkaline, and oxidative conditions. Analytical methods like mass spectrometry and differential scanning calorimetry (DSC) can identify degradation products. Cross-reference with validated protocols for related hydrochlorides, such as clonidine HCl’s HPLC-UV method .
What statistical approaches resolve contradictions in this compound’s pharmacokinetic (PK) data across animal models?
Q. Advanced Research Focus
- Methodological Answer : Apply mixed-effects modeling to account for interspecies variability (e.g., allometric scaling discrepancies). Use Bayesian hierarchical models to integrate sparse data from rodents and non-human primates. For meta-analysis of conflicting PK parameters, follow frameworks like PRISMA to ensure reproducibility . Reference Gilead’s Phase 2/3 trial designs for analogous compounds, which address variability through stratified sampling .
How should researchers design in vitro-in vivo correlation (IVIVC) studies for this compound formulations?
Q. Advanced Research Focus
- Methodological Answer : Develop a tiered IVIVC (Level A-C) using dissolution profiles (e.g., USP Apparatus II) and PK parameters (Cmax, AUC). Validate with deconvolution methods to correlate in vitro release kinetics (see Table 10 in ) with in vivo absorption. Ensure biorelevant media (e.g., FaSSIF/FeSSIF) mimic gastrointestinal conditions.
What ethical and methodological challenges arise in human trials for this compound’s neuroprotective effects?
Q. Advanced Research Focus
- Methodological Answer : Address placebo-controlled trial ethics by incorporating adaptive designs (e.g., Bayesian response-adaptive randomization). Use blinded endpoint adjudication to minimize bias. Reference protocols for participant selection in vulnerable populations, such as HIV trials with lenacapavir , and ensure compliance with IRB guidelines for informed consent .
How do researchers reconcile discrepancies between this compound’s in vitro efficacy and in vivo outcomes?
Q. Advanced Research Focus
- Methodological Answer : Conduct mechanistic studies using knock-out animal models or 3D cell cultures to identify off-target interactions. Apply systems pharmacology modeling to quantify target engagement and tissue distribution. Cross-validate findings with transcriptomic data (RNA-seq) to highlight pathway-specific discrepancies .
What analytical techniques are recommended for characterizing this compound’s polymorphic forms?
Q. Basic Research Focus
- Methodological Answer : Use X-ray powder diffraction (XRPD) and solid-state NMR to differentiate polymorphs. Pair with thermal analysis (TGA/DSC) to assess stability. Reference pyridoxine HCl’s validation workflows , and ensure compliance with pharmacopeial standards for crystallinity thresholds.
How can researchers address batch-to-batch variability in this compound’s API manufacturing?
Q. Basic Research Focus
- Methodological Answer : Implement Quality by Design (QbD) principles, including risk assessment (ICH Q9) and process analytical technology (PAT). Use multivariate analysis (PLS regression) to correlate raw material attributes (e.g., particle size, moisture) with critical quality attributes (CQAs). For validation, see BASF’s technical data sheets for hydrochloride excipients .
What methodologies improve this compound’s bioavailability in CNS-targeted delivery systems?
Q. Advanced Research Focus
- Methodological Answer : Optimize lipid-based nanoparticles (LBNPs) or intranasal formulations to bypass the blood-brain barrier. Use in situ perfusion models (e.g., rat brain) to quantify permeability. Reference viscosity-reducing excipients validated for protein formulations , and validate via PK/PD modeling .
How should researchers document and mitigate limitations in this compound’s preclinical toxicity studies?
Q. Advanced Research Focus
- Methodological Answer : Adopt the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) guidelines. Use histopathology and organ-on-chip models to assess off-target effects. Transparently report confounders (e.g., species-specific metabolic pathways) and reference EPAR’s frameworks for methodological transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

